(Triethoxysilyl)acetonitrile

Overview

Description

(Triethoxysilyl)acetonitrile, a silicon-containing nitrile compound, is characterized by a triethoxysilyl group (–Si(OCH₂CH₃)₃) bonded to an acetonitrile moiety (–CH₂CN). This structure confers unique reactivity and stability, making it valuable in materials science and surface modification. The triethoxysilyl group enables hydrolysis under mild conditions to form silanol groups, which can condense to create siloxane networks, while the nitrile group participates in nucleophilic reactions or acts as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triethoxysilyl)acetonitrile can be synthesized through a sol-gel process involving the hydrolysis and condensation of silane precursors. One common method involves the reaction of acetonitrile with triethoxysilane under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Triethoxysilyl)acetonitrile undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Polymerization: The compound can be used as a monomer in the formation of organosilicon polymers.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Substitution: Common reagents include alkyl halides and amines, with reactions often conducted under mild conditions.

Polymerization: Initiated using catalysts such as tin or platinum compounds.

Major Products Formed:

Siloxanes: Formed through hydrolysis and condensation.

Nitrile Derivatives: Formed through substitution reactions.

Organosilicon Polymers: Resulting from polymerization processes.

Scientific Research Applications

Surface Functionalization

One significant application of (triethoxysilyl)acetonitrile is in the field of surface chemistry. It can be used to modify the surfaces of materials, enhancing their properties for specific applications.

- Case Study: Immobilization of Biomolecules

- A study demonstrated the use of triethoxysilyl compounds for immobilizing biomolecules on glass surfaces. The method showed that antibodies could be covalently attached using silane chemistry, maintaining their activity for specific analytes without additional passivation steps . This approach is crucial for developing biosensors and diagnostic devices.

Magnetic Resonance Imaging (MRI)

The compound has been investigated for its potential in MRI applications through the functionalization of silica-based nanoparticles.

- Case Study: Metal Ion Extraction

- Research indicated that triethoxysilylated cyclen derivatives were effective in extracting metal ions from solutions. These functionalized nanoparticles exhibited high adsorption capacities and rapid kinetics, making them suitable for MRI contrast agents . The ability to modify silica nanoparticles with this compound enhances their performance in theranostic applications.

Hybrid Materials Development

This compound plays a role in synthesizing hybrid materials that combine organic and inorganic components.

- Data Table: Properties of Hybrid Xerogels

| Property | Value |

|---|---|

| Porosity | Tunable from 30% to 80% |

| Thermal Stability | Up to 300°C |

| Adsorption Capacity | 2.13 mmol/g |

| Mechanical Strength | High |

This table summarizes the tunability and mechanical properties of hybrid xerogels synthesized using this compound as a precursor .

Adsorbents for Gas Separation

The compound has been explored as a component in adsorbents for gas separation technologies. Its ability to modify silica surfaces allows for enhanced selectivity in capturing specific gases.

Mechanism of Action

The mechanism by which (Triethoxysilyl)acetonitrile exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in the formation of stable, cross-linked networks in materials science .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Triethoxysilyl Derivatives

Key Differences :

- Backbone Length : 3-(Triethoxysilyl)propionitrile has a longer alkyl chain than this compound, affecting solubility and steric interactions .

- Functional Groups : MPTES contains a methacrylate group for polymerization, while TESPI/TEPIC feature isocyanate groups for covalent bonding with amines or hydroxyls .

Physicochemical Properties

Table 3: Key Physicochemical Properties

Key Observations :

- Polarity : The nitrile group in this compound enhances polarity (dipole moment ~3.9 D), improving compatibility with polar matrices .

- Hydrolytic Stability : Triethoxysilyl groups hydrolyze in aqueous environments, forming siloxane networks, but longer alkyl chains (e.g., propionitrile) slow this process .

Table 4: Application-Specific Comparisons

Functional Highlights :

Biological Activity

(Triethoxysilyl)acetonitrile is an organosilicon compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a triethoxysilyl group and an acetonitrile moiety, has been evaluated for its effects on various biological systems, particularly in the context of cytotoxicity and cellular protection.

Chemical Structure and Properties

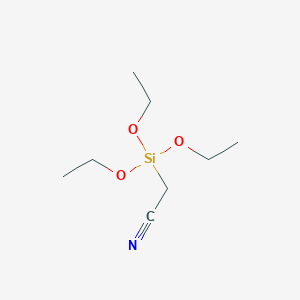

The chemical structure of this compound can be represented as follows:

This structure consists of a silicon atom bonded to three ethoxy groups and an acetonitrile functional group. The presence of the silanol group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Cytoprotective Effects : Research indicates that this compound exhibits cytoprotective properties against various chemotherapeutic agents. For instance, in vitro experiments demonstrated that it could prevent cytotoxic damage induced by drugs such as doxorubicin and cisplatin on human cell lines (HEK293 and SHSY5Y) over varying incubation periods .

- Antioxidant Activity : The compound has shown significant antioxidant activity, which is crucial in mitigating oxidative stress within cells. This is particularly relevant in contexts where oxidative damage is induced by external agents or during disease processes .

- Impact on Cell Proliferation : In specific conditions, this compound has been associated with enhanced cell proliferation. For example, in osteoblasts treated with dexamethasone, the compound exhibited synergistic effects that promoted cell growth .

Cytoprotective Mechanism

A study focused on the cytoprotective effects of this compound revealed that it could significantly improve cell survival rates when co-administered with chemotherapeutics. The following table summarizes the findings regarding cell survival rates under different treatment conditions:

| Treatment Condition | Cell Survival Rate (%) |

|---|---|

| Doxorubicin Alone | 78.91 |

| Doxorubicin + 2.5 mg/mL Extract | 112.43 |

| Dexamethasone Alone | 90.00 |

| Dexamethasone + Extract | 117.43 |

These results indicate that the presence of this compound enhances the survival of cells exposed to cytotoxic agents, suggesting a protective mechanism at play .

Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated through various assays, including the measurement of its ability to scavenge free radicals. The findings indicated that this compound effectively inhibited autoxidation processes, thereby protecting cellular components from oxidative damage .

Case Studies

Several case studies have documented the application of this compound in therapeutic contexts:

- Cancer Research : In a study involving cancer cell lines, this compound was shown to reduce the cytotoxic effects of standard chemotherapy drugs while promoting cell viability, highlighting its potential as an adjunct therapy in cancer treatment.

- Neuroprotection : Research demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (Triethoxysilyl)acetonitrile in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. A common approach involves reacting acetonitrile derivatives with triethoxysilane (HSi(OEt)₃) under catalytic conditions (e.g., using Pt or Rh catalysts). For example:

- Step 1 : Prepare a dry reaction vessel under inert gas (N₂/Ar) to prevent hydrolysis of the silane .

- Step 2 : Add stoichiometric equivalents of acetonitrile (e.g., chloroacetonitrile) and HSi(OEt)₃ with a catalyst (e.g., Karstedt’s catalyst).

- Step 3 : Monitor reaction progress via FT-IR for Si-H bond disappearance (~2100 cm⁻¹) or GC-MS for product formation .

- Step 4 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. What safety precautions should be taken when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation; triethoxysilyl compounds may release ethanol or acetic acid vapors during hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential acute toxicity (GHS06 classification) .

- Storage : Keep in tightly sealed containers under inert gas, away from oxidizing agents (e.g., peroxides) and moisture .

- Spills : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Purity Analysis : Use GC-FID with a polar column (e.g., DB-5) or NMR (¹H/²⁹Si) to detect impurities like residual silanol groups .

- Stability : Store at 2–8°C in amber glass bottles to minimize photodegradation. Add molecular sieves (3Å) to absorb moisture .

- Monitoring : Periodically check for viscosity changes or precipitate formation, which indicate hydrolysis or polymerization .

Advanced Research Questions

Q. How does the triethoxysilyl group influence the reactivity of acetonitrile in cross-coupling reactions?

The triethoxysilyl group acts as a directing/anchoring moiety in heterogeneous catalysis. For example:

- Catalyst Immobilization : The ethoxy groups hydrolyze to silanol (-Si-OH), enabling covalent bonding to SiO₂ supports. This enhances recyclability in Pd-catalyzed cyanation reactions .

- Electronic Effects : The electron-withdrawing nitrile group increases electrophilicity, facilitating nucleophilic attacks (e.g., in Michael additions). Quantify this via Hammett substituent constants (σₚ) derived from reaction kinetics .

Q. What experimental design considerations are critical when using this compound in sol-gel processes?

- Factor Optimization : Use a two-level factorial design to study variables like pH, H₂O:Si ratio, and temperature. For instance:

- Robustness Testing : Vary factors ±10% from optimized conditions to assess reproducibility. Use ANOVA to identify significant variables (p < 0.05) .

Q. How can contradictory data regarding the solubility of this compound in polar solvents be resolved?

- Phase Separation Studies : Acetonitrile derivatives exhibit unexpected phase behavior under specific conditions. For example:

- Contradiction Analysis : Replicate conflicting studies with controlled humidity and solvent purity (HPLC-grade vs. technical grade). Publish method details to resolve discrepancies .

Properties

IUPAC Name |

2-triethoxysilylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHKQIOOIQZAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC#N)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623392 | |

| Record name | (Triethoxysilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-94-7 | |

| Record name | (Triethoxysilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.